molecular formula C9H12S B13114558 (s)-1-Phenylpropane-2-thiol

(s)-1-Phenylpropane-2-thiol

Cat. No.: B13114558
M. Wt: 152.26 g/mol
InChI Key: ACTXIMLSMCEGSC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenylpropane-2-thiol is an organic compound characterized by a thiol group attached to a phenyl ring and a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenylpropane-2-thiol typically involves the thiolation of (S)-1-Phenylpropane-2-ol. This reaction can be carried out using thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenylpropane-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

(S)-1-Phenylpropane-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-1-Phenylpropane-2-thiol exerts its effects involves interactions with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

    1-Phenylethanethiol: Similar structure but with a shorter carbon chain.

    2-Phenylethanethiol: Similar structure but with the thiol group attached to a different carbon.

    Benzyl mercaptan: Similar structure but with a benzyl group instead of a phenylpropane chain.

Uniqueness: (S)-1-Phenylpropane-2-thiol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds allows for different interactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

(2S)-1-phenylpropane-2-thiol

InChI

InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1

InChI Key

ACTXIMLSMCEGSC-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)S

Canonical SMILES

CC(CC1=CC=CC=C1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.